2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a thiazole ring, a phenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the 3,4-Dihydroxyphenyl Group: This step involves the coupling of the thiazole ring with a 3,4-dihydroxyphenyl derivative, often through a nucleophilic substitution reaction.
Formation of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a phenylpiperazine derivative reacts with an appropriate electrophile.
Final Coupling: The final step involves the coupling of the thiazole and piperazine intermediates to form the target compound. This can be achieved through a thiol-ene reaction or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl group, forming quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The thiazole and piperazine rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted thiazole and piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazole and piperazine derivatives.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for developing new drugs, particularly for diseases where thiazole and piperazine derivatives have shown efficacy.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thiazole and piperazine rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-methylpiperazin-1-yl)ethanone
- 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-ethylpiperazin-1-yl)ethanone
- 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-benzylpiperazin-1-yl)ethanone
Uniqueness
The uniqueness of 2-((4-(3,4-Dihydroxyphenyl)thiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dihydroxyphenyl and phenylpiperazine moieties allows for diverse interactions with biological targets, potentially leading to unique therapeutic effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
Properties
IUPAC Name |
2-[[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c25-18-7-6-15(12-19(18)26)17-13-28-21(22-17)29-14-20(27)24-10-8-23(9-11-24)16-4-2-1-3-5-16/h1-7,12-13,25-26H,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVLPMPQLDMFTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=CS3)C4=CC(=C(C=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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